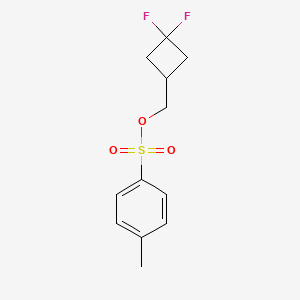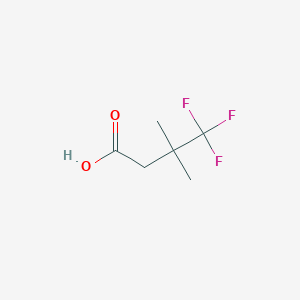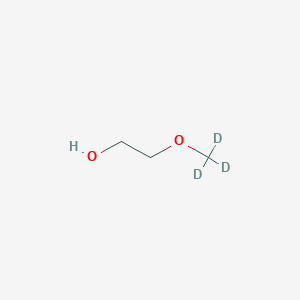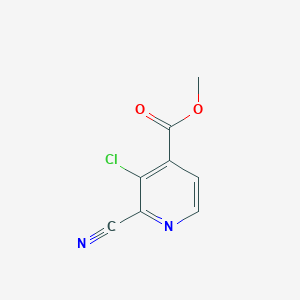![molecular formula C5H6N2O3 B1429304 [1,3,4]恶二唑-2-基乙酸甲酯 CAS No. 1363210-48-3](/img/structure/B1429304.png)
[1,3,4]恶二唑-2-基乙酸甲酯
描述
“[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant properties, and more .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Other methods include a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of “[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester” can be determined using various spectral techniques such as FT-IR, LCMS, and NMR . For instance, the FT-IR spectrum can provide information about the functional groups present in the compound, while the NMR spectrum can provide detailed information about the molecular structure .Chemical Reactions Analysis
Oxadiazoles can undergo various chemical reactions due to the presence of the two carbon atoms in the oxadiazole ring. The positions of these atoms cause differences in their properties due to variation in the electronic environment . These variations allow oxadiazoles to be utilized in various applications, including high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry .科学研究应用
Anticancer Activity
Oxadiazole derivatives have been evaluated for their potential anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes capable of reducing tetrazolium dye to purple formazan, is often used to quantify living cells and assess the efficacy of these compounds against cancer cells .
Anti-inflammatory Effects
Compounds containing the oxadiazole moiety are tested for their multidirectional effects on inflammation. This includes blocking prostanoids synthesis and modulating other components like reactive oxygen and nitrogen species, inflammatory cytokines, and biogenic amines .
Antibacterial Properties
Preliminary screenings have shown that certain oxadiazole derivatives exhibit moderate antibacterial action against various bacterial strains such as S. aureus and E. coli. This suggests potential applications in developing new antibacterial agents .
Synthesis and Chemical Properties
The synthesis process of oxadiazole derivatives involves Schiff’s bases reacting with thioglycolic acid using zinc chloride as a catalyst. Understanding this process is crucial for creating new compounds with desired properties .
Medicinal Applications
Oxadiazoles have a wide range of medicinal applications beyond anticancer and anti-inflammatory effects. They are also explored for their potential as vasodilators, anticonvulsants, antidiabetics, among other uses .
Energetic Behavior
Some oxadiazole derivatives exhibit energetic behavior, which could be harnessed in various scientific applications. This aspect is still under exploration to understand its full potential .
作用机制
Target of Action
Methyl 2-(1,3,4-oxadiazol-2-yl)acetate, a derivative of the 1,3,4-oxadiazole scaffold, has been found to interact with various targets, including nucleic acids, enzymes, and globular proteins . The compound has been shown to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell proliferation .
Mode of Action
The interaction of Methyl 2-(1,3,4-oxadiazol-2-yl)acetate with its targets leads to a variety of antiproliferative effects. The compound’s mode of action involves the inhibition of growth factors, enzymes, and kinases . By inhibiting these targets, the compound interferes with the normal functioning of cancer cells, leading to their death .
Biochemical Pathways
Methyl 2-(1,3,4-oxadiazol-2-yl)acetate affects several biochemical pathways. Its antiproliferative effects are attributed to the inhibition of various enzymes involved in cancer cell proliferation . For instance, by inhibiting thymidylate synthase, the compound interferes with DNA synthesis and repair, leading to cell death . Similarly, by inhibiting HDAC, it affects gene expression, which can lead to the death of cancer cells .
Result of Action
The result of Methyl 2-(1,3,4-oxadiazol-2-yl)acetate’s action is the death of cancer cells. By inhibiting key enzymes and interfering with crucial cellular processes, the compound induces cell death . This makes it a promising candidate for the treatment of cancer.
未来方向
The future directions for the research and development of “[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester” and other oxadiazole derivatives are promising. Given their wide range of biological activities, there is a significant interest in the development of novel 1,3,4-oxadiazole-based drugs. Structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .
属性
IUPAC Name |
methyl 2-(1,3,4-oxadiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)2-4-7-6-3-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRAYRPXMIBGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



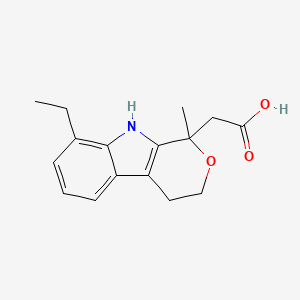
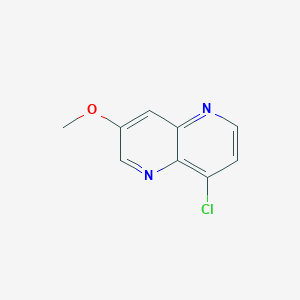


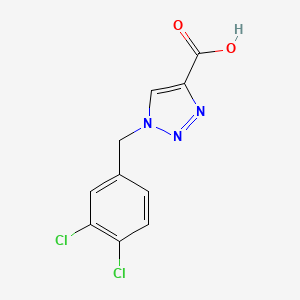
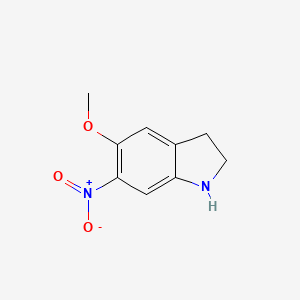
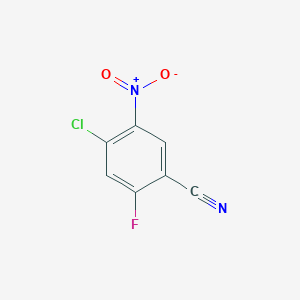
![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)

